molecular formula C21H28N4O4S B2742577 Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate CAS No. 851129-23-2

Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

Cat. No.: B2742577
CAS No.: 851129-23-2
M. Wt: 432.54
InChI Key: MIKJYSUXJDOGDD-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate is involved in the synthesis and characterization of various chemically active compounds for potential applications in medicinal chemistry. For instance, a series of novel carbazole derivatives synthesized from starting materials including carbazole, ethyl chloroacetate, and semicarbazide, were evaluated for their antibacterial, antifungal, and anticancer activities. These derivatives showed significant activity against Human Breast Cancer Cell Line MCF7, indicating potential therapeutic applications (Sharma et al., 2014).

Biological Activities The compound's derivatives have been explored for their biological activities, including antimicrobial, antilipase, and antiurease activities. Microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties revealed good to moderate antimicrobial activity against tested microorganisms, alongside antiurease and antilipase activities, suggesting their potential as antibacterial and enzyme inhibition agents (Başoğlu et al., 2013).

Anticancer Potential The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents have shown promising results. Compounds exhibited strong anticancer activity relative to doxorubicin, suggesting their potential as therapeutic agents for cancer treatment (Rehman et al., 2018).

Structural and Molecular Studies Crystal structure studies, including Hirshfeld surface analysis and DFT calculations of novel piperazine derivatives, have been conducted to understand their chemical and physical properties better. These studies provide insights into the reactive sites of molecules, contributing to the development of more effective and targeted therapeutic agents (Kumara et al., 2017).

Antimicrobial and Enzyme Inhibition Activities Further exploration into the antimicrobial and enzyme inhibition activities of novel synthesized compounds reveals moderate to talented activity against both Gram-negative and Gram-positive bacterial strains. These studies underscore the potential of these compounds in developing new antimicrobial agents with broad-spectrum activity (Khalid et al., 2016).

Properties

IUPAC Name

ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-5-28-20(27)25-12-10-24(11-13-25)17(26)14-30-19-23-22-18(29-19)15-6-8-16(9-7-15)21(2,3)4/h6-9H,5,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKJYSUXJDOGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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